molecular formula C11H14O2S2 B1622325 Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate CAS No. 650615-91-1

Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate

Cat. No.: B1622325
CAS No.: 650615-91-1
M. Wt: 242.4 g/mol
InChI Key: FFNYJXHQCYRVHF-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate typically involves the reaction of 3-methylthiophene with ethyl 2-bromo-3-methylbutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophene ring attacks the bromoester, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like halogens, sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the vinyl group can facilitate binding to hydrophobic pockets in proteins, influencing their function. Additionally, the compound’s ability to undergo various chemical transformations can be leveraged to design derivatives with enhanced activity and selectivity.

Comparison with Similar Compounds

Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylate: Lacks the vinyl and methylthio groups, resulting in different chemical and biological properties.

    3-Methylthiophene: Simpler structure with fewer functional groups, limiting its versatility in applications.

    4-Vinylthiophene:

The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other thiophene derivatives.

Properties

IUPAC Name

ethyl 4-ethenyl-3-methyl-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S2/c1-5-8-7(3)9(10(12)13-6-2)15-11(8)14-4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNYJXHQCYRVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)SC)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381129
Record name ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650615-91-1
Record name ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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